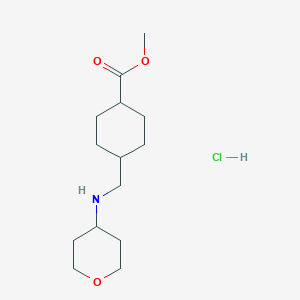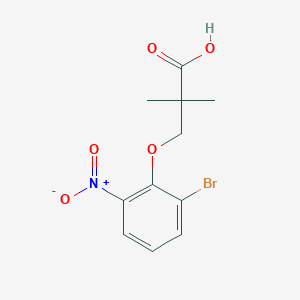![molecular formula C14H20FN B12080310 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-fluoro-3-methylphenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 4-fluoro-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents like bromine or iodine using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidin-4-one.
Reduction: Formation of this compound without any double bonds.
Substitution: Formation of 4-[2-(4-Bromo-3-methylphenyl)ethyl]piperidine.
科学研究应用
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and pain management.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. It may also inhibit certain enzymes, affecting metabolic processes within cells. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Fluorophenyl)ethyl]piperidine
- 4-[2-(3-Methylphenyl)ethyl]piperidine
- 4-[2-(4-Chloro-3-methylphenyl)ethyl]piperidine
Uniqueness
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, while the methyl group can affect its lipophilicity and overall pharmacokinetic profile.
属性
分子式 |
C14H20FN |
|---|---|
分子量 |
221.31 g/mol |
IUPAC 名称 |
4-[2-(4-fluoro-3-methylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H20FN/c1-11-10-13(4-5-14(11)15)3-2-12-6-8-16-9-7-12/h4-5,10,12,16H,2-3,6-9H2,1H3 |
InChI 键 |
ZOEULKPIQXVHRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCC2CCNCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)

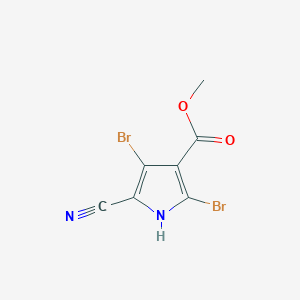

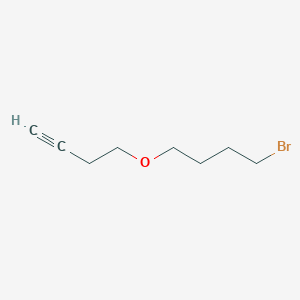

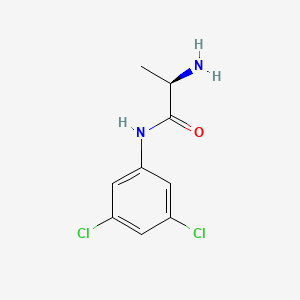
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
